(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,5-dichlorothiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S2/c18-14-9-11(15(19)25-14)16(22)21-7-5-10(6-8-21)23-17-20-12-3-1-2-4-13(12)24-17/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRLWGPICDTYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone, also known by its chemical structure and CAS number 1251578-42-3, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various research studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole moiety linked to a piperidine ring and a dichlorothiophene substituent. The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core followed by the piperidine derivative and their subsequent coupling.
- Preparation of Benzothiazole Core : Synthesized through cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
- Synthesis of Piperidine Derivative : Formed by reacting 4-hydroxypiperidine with 2,6-difluorobenzoyl chloride in the presence of a base.
- Coupling Reaction : The final step involves coupling the benzothiazole core with the piperidine derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have been shown to significantly inhibit the proliferation of various cancer cell lines (A431, A549, H1299). The mechanism involves:
- Inhibition of Cell Proliferation : The compound was found to reduce cell viability in cancer cell lines at concentrations as low as 1 μM.
- Induction of Apoptosis : It promotes apoptosis and causes cell cycle arrest, which is critical in cancer treatment.
- Signaling Pathway Interference : The compound inhibits key signaling pathways such as AKT and ERK, which are often dysregulated in cancer .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes it a promising candidate for therapies targeting both cancer and inflammation .
Mechanistic Insights
The biological activity is attributed to its ability to modulate various molecular targets:
- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), the compound can halt the cell cycle in cancer cells.
- Cytokine Modulation : Its effect on inflammatory cytokines suggests a role in modulating immune responses.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Cell Lines/Models | Concentration Range |
|---|---|---|---|
| Anticancer | Inhibited proliferation | A431, A549, H1299 | 1 - 4 µM |
| Apoptosis Induction | Promoted apoptosis | A431, A549 | 1 - 4 µM |
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | In vitro models | 1 - 4 µM |
Case Studies
- Benzothiazole Derivatives Study : A study synthesized several benzothiazole derivatives, including compounds similar to this compound. These compounds showed significant anticancer activity against multiple human cancer cell lines while also exhibiting anti-inflammatory effects .
- Mechanistic Studies : Research focusing on the AKT and ERK pathways demonstrated that compounds like this one could effectively inhibit these pathways in cancer cells, leading to reduced survival signaling for tumors .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole moiety is crucial for this activity, as it interacts with bacterial membranes and inhibits essential enzymatic processes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Benzothiazole derivatives | Broad-spectrum antibacterial |
Anticancer Activity
The compound has shown promise in anticancer studies. Mechanistic investigations suggest that it may induce apoptosis in cancer cells through modulation of various signaling pathways. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation and induce cell cycle arrest.
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Induced apoptosis and inhibited proliferation |
Neuropharmacological Effects
The piperidine component suggests potential effects on neurotransmitter systems, particularly through interactions with GABA receptors. Compounds with similar structures have been evaluated for their anxiolytic and anticonvulsant properties, indicating that this compound might exhibit similar neuropharmacological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzo[d]thiazole moiety can significantly influence its pharmacological profile.
| Modification | Effect |
|---|---|
| Fluorine substitution on phenoxy | Increased lipophilicity and receptor binding affinity |
| Variations in benzo[d]thiazole structure | Altered antimicrobial potency |
Antimicrobial Efficacy
A study demonstrated that benzothiazole derivatives exhibited potent activity against various bacterial strains, suggesting that structural modifications could enhance the efficacy of this compound.
Cancer Cell Line Studies
Research involving derivatives showed that specific structural modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the importance of functional groups in mediating biological effects.
Neuropharmacological Assessment
Investigations into compounds with piperidine rings revealed significant anxiolytic effects in animal models, suggesting potential applications for treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole-Piperidine Class
A key analogue is (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (4c). While both compounds share a benzothiazole-piperidine scaffold, critical differences include:
- Substituents : The target compound has a 2,5-dichlorothiophen-3-yl group, whereas 4c features dual 3,5-dimethylpiperidine units connected via a propoxy linker.
- Synthetic Route : 4c is synthesized using 1,3-dibromopropane and 3,5-dimethylpiperidine, while the target compound likely requires halogenated thiophene intermediates .
Electronic and Steric Properties
Computational tools like Multiwfn enable comparative analysis of electronic properties. The dichlorothiophene group in the target compound likely increases electron-withdrawing effects, polarizing the methanone group and enhancing electrophilic reactivity. In contrast, 4c’s dimethylpiperidine substituents may prioritize steric bulk over electronic modulation.
Crystallographic and Conformational Analysis
Comparative studies of similar benzothiazole derivatives suggest that the dichlorothiophene group could induce planar conformations, whereas 4c’s flexible propoxy linker may adopt multiple rotameric states.
Research Findings and Functional Implications
- Pharmacological Potential: Benzothiazole derivatives are frequently explored as kinase inhibitors or amyloid-binding agents. The dichlorothiophene group in the target compound may improve blood-brain barrier penetration compared to 4c’s polar propoxy linker .
- Stability: Halogenation typically enhances metabolic stability. The 2,5-dichloro substitution likely reduces oxidative degradation relative to non-halogenated analogues.
Q & A
Basic: What are the standard synthetic protocols for preparing (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole-piperidine core. A representative approach includes:
- Step 1: Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates .
- Step 2: Cyclization of intermediates using formaldehyde and HCl (90–95°C, 4 hours) to yield oxadiazinane or triazinane derivatives .
- Step 3: Coupling the piperidinyl intermediate with 2,5-dichlorothiophene-3-carbonyl chloride under Schotten-Baumann conditions.
Key Parameters: - Molar ratios (1:1 for amine-isothiocyanate reactions) .
- Solvent choice (DMF for solubility, ethanol for recrystallization) .
Basic: How is structural characterization performed for this compound and its intermediates?
Methodological Answer:
Comprehensive characterization employs:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm for benzothiazole), piperidine protons (δ 3.0–4.5 ppm), and dichlorothiophene signals (δ 6.8–7.1 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- TLC Monitoring : Use silica gel plates with iodine visualization to track reaction progress .
Basic: What biological screening data are available for this compound?
Methodological Answer:
Antimicrobial activity is commonly assessed via Minimum Inhibitory Concentration (MIC) assays:
- Protocol : Serial dilution in Mueller-Hinton broth against bacterial/fungal strains (e.g., S. aureus, E. coli).
- Example Data : MIC values range from 1–19 µg/mL depending on substituents (e.g., chloro vs. methoxy groups) .
- Controls : Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
Advanced: How can reaction yields be optimized for intermediates like 1-(4-benzothiazol-2-ylphenyl)-3-arylthioureas?
Methodological Answer:
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity vs. ethanol or THF .
- Catalysis : Add glacial acetic acid (5 drops) to accelerate thiourea formation .
- Temperature Control : Reflux at 90–100°C minimizes side reactions (e.g., hydrolysis) .
- Purification : Recrystallization from ethanol improves purity (yields: 75–85%) .
Advanced: How should researchers resolve contradictions in reported MIC values across studies?
Methodological Answer:
Address discrepancies via:
- Strain Variability : Validate microbial strains using 16S rRNA sequencing to ensure consistency .
- Dosage Calibration : Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hours) .
- Statistical Analysis : Apply ANOVA to compare MIC data across replicates (p<0.05 threshold) .
- Structural Confounders : Compare substituent effects (e.g., dichloro vs. methoxy groups alter logP and bioavailability) .
Advanced: What role do aryl substituents play in modulating biological activity?
Methodological Answer:
Substituent effects are evaluated through Structure-Activity Relationship (SAR) studies :
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antimicrobial activity by increasing electrophilicity (e.g., MIC = 2 µg/mL for dichloro derivatives) .
- Electron-Donating Groups (OCH₃, CH₃) : Reduce potency but improve solubility (logP reduction by 0.5–1.0 units) .
- Steric Effects : Bulky substituents (e.g., bromophenyl) decrease binding affinity to target enzymes .
Advanced: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
Stability studies involve:
- pH Stability : Incubate in buffers (pH 2–12) for 24 hours; monitor degradation via HPLC.
- Results : Stable at pH 4–8; hydrolyzes at extremes (e.g., 20% degradation at pH 2) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety .
Advanced: What computational methods are used to predict binding modes with biological targets?
Methodological Answer:
Molecular Docking (AutoDock Vina) and MD Simulations (GROMACS) are employed:
- Target Selection : Prioritize enzymes like bacterial dihydrofolate reductase (DHFR) .
- Docking Parameters : Grid box centered on active site (20×20×20 Å), Lamarckian GA algorithm .
- Validation : Compare predicted binding energies (ΔG = -9.5 kcal/mol) with experimental IC50 values .
Advanced: How can scale-up synthesis address low yields in cyclization steps?
Methodological Answer:
Scale-up challenges are mitigated by:
- Flow Chemistry : Continuous flow reactors improve heat transfer for exothermic cyclization .
- Catalyst Optimization : Use p-toluenesulfonic acid (PTSA) instead of HCl to reduce side products .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time reaction monitoring .
Advanced: What strategies are used to elucidate the mechanism of action in antimicrobial assays?
Methodological Answer:
Mechanistic studies combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
